molecular formula C16H15NO4 B2922564 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide CAS No. 2034556-19-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide

Cat. No.: B2922564
CAS No.: 2034556-19-7
M. Wt: 285.299
InChI Key: TXYNKPVVYULOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide is a synthetic organic compound featuring a benzofuran core linked to a furan-3-carboxamide group via a methoxyethyl bridge. The benzofuran moiety (C₈H₆O) contributes aromatic and planar characteristics, while the methoxyethyl chain (C₃H₇O) enhances solubility and modulates steric interactions.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-15(9-17-16(18)12-6-7-20-10-12)14-8-11-4-2-3-5-13(11)21-14/h2-8,10,15H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYNKPVVYULOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=COC=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide is a benzofuran derivative with potential applications in cancer treatment. Research indicates that some benzofuran derivatives exhibit significant cell growth inhibitory effects against various types of cancer cells.

While specific comprehensive data tables and case studies focusing solely on the applications of this compound are not available in the provided search results, related research on benzofuran derivatives offers insight into its potential uses.

One study focused on synthesizing new benzofuran derivatives and assessing their anticancer activity . The researchers tested the compounds against hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), epithelioid carcinoma cervix cancer (Hela), and human prostate cancer (PC3) cell lines . One compound, compound 8 , showed the highest activity against HePG2 and PC3 cell lines, with an IC50 range of 11–17 µM, compared to DOX (4.17–8.87 µM) . Compound 8 also inhibited PI3K and VEGFR-2 with IC50 values of 2.21 and 68 nM, respectively, compared to 6.18 nM for compound LY294002 and 31.2 nM for compound sorafenib as PI3K and VEGFR-2 reference inhibitors . This suggests that benzofuran derivatives can have a dual inhibitory effect against PI3K and VEGFR-2, which are both potential targets for cancer therapy .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Benzofuran Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Potential Implications
Target Compound : N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide C₁₆H₁₅NO₄* 285.30 Benzofuran, methoxyethyl, furan-3-carboxamide Reference structure Balanced lipophilicity; potential CNS activity due to benzofuran
N-(furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide (CAS 1421526-76-2) C₁₉H₂₀N₂O₄ 340.38 Benzofuran-2-carboxamide, dual methoxy groups Carboxamide at benzofuran-2-position vs. furan-3-position Altered electronic profile; possible enhanced solubility due to additional methoxy
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9) C₁₄H₁₀FN₃O₃ 299.25 Fluorine, oxadiazole Fluorine increases electronegativity; oxadiazole introduces rigidity Improved metabolic stability; potential kinase inhibition

Notes:

  • *Estimated molecular formula based on structural components.
  • Fluorinated analogs (e.g., CAS 872868-48-9) may exhibit superior pharmacokinetic properties due to fluorine’s electron-withdrawing effects .

Furan Carboxamide Derivatives with Variable Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Potential Implications
N-[2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl]furan-3-carboxamide (CAS 58754-12-4) C₁₉H₂₄N₂O₂ 312.41 Piperidine, phenyl Piperidine introduces basicity Enhanced solubility; possible GPCR-targeted activity
N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide (CAS 919976-98-0) C₂₃H₂₃N₃O₄ 405.45 Benzodiazolyl, methoxyphenoxy Benzodiazolyl vs. benzofuran Increased π-π stacking potential; possible anticancer activity
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide C₈H₁₁N₃O₃ 197.19 Hydrazinyl-oxoethyl Hydrazine moiety Reactive intermediate; susceptibility to oxidation

Notes:

  • Piperidine-containing analogs (e.g., CAS 58754-12-4) may exhibit improved blood-brain barrier penetration due to tertiary amine basicity .
  • Hydrazine derivatives (e.g., ) are likely intermediates in synthesis but less stable in biological systems.

Heterocyclic Carboxamides Beyond Benzofuran

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Potential Applications
Goxalapladib (CAS 412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine Trifluoromethyl, biphenyl Atherosclerosis treatment (lipoprotein-associated phospholipase A2 inhibition)
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) C₁₆H₁₆N₂O₄ 300.31 Dihydrobenzofuran Hydroxyurea group Anticancer (ribonucleotide reductase inhibition)

Notes:

  • Complex structures like Goxalapladib demonstrate how extended aromatic systems and fluorine atoms enhance target specificity .
  • Hydroxyurea derivatives (e.g., CAS 139149-55-6) leverage known pharmacophores for enzyme inhibition .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide, a compound characterized by its unique benzofuran structure, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO4C_{16}H_{15}NO_{4} with a molecular weight of 285.29 g/mol. The compound features a benzofuran moiety linked to a furan-3-carboxamide structure, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅NO₄
Molecular Weight285.29 g/mol
CAS Number2034556-19-7

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives in cancer therapy. The compound this compound exhibits promising anticancer properties. Research indicates that similar benzofuran compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer efficacy of benzofuran derivatives, this compound was tested against several human cancer cell lines. The results showed significant inhibition of cell proliferation compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)10.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : The presence of the benzofuran moiety contributes to its antioxidant capabilities, potentially protecting normal cells from oxidative stress.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the benzofuran ring and subsequent modifications to introduce the methoxyethyl and carboxamide groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Synthetic Route Overview

  • Formation of Benzofuran : The initial step involves cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Methoxyethyl and carboxamide groups are introduced through nucleophilic substitution and amidation reactions.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]furan-3-carboxamide and related benzofuran derivatives?

The synthesis of benzofuran-carboxamide derivatives typically involves multi-step organic reactions. Key steps include:

  • Feist-Benary Cyclization : A method to construct furan rings via cyclization of β-keto esters or related precursors under acidic or basic conditions .
  • Amide Coupling : Carboxamide formation using reagents like EDCI/HOBt or DCC to activate the carboxylic acid moiety for reaction with amines .
  • Functionalization : Introducing methoxy or benzofuran groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
    Example Workflow:

Synthesize the benzofuran core via Feist-Benary cyclization.

Introduce methoxyethyl groups using alkylation or Mitsunobu reactions.

Couple with furan-3-carboxylic acid using amide bond formation protocols.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent positions (e.g., methoxyethyl and benzofuran groups) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : HRMS for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm solid-state conformation .

Q. How can researchers design initial bioactivity screening assays for this compound?

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic or chromogenic substrates .
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or anti-proliferative effects in cancer cell lines .
  • Computational Docking : Predict binding modes using software like AutoDock or Schrödinger to prioritize biological targets .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the methoxyethyl-benzofuran moiety?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .
  • Dynamic NMR : Monitor rotational barriers of methoxyethyl groups to assess conformational stability .

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .
  • Metabolite Profiling : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) .
  • Dose Optimization : Conduct dose-response studies in animal models to align in vitro IC50 with effective plasma concentrations .

Q. What strategies optimize reaction yields and purity for large-scale synthesis?

  • Flow Chemistry : Improve reproducibility and scalability using continuous-flow reactors .
  • Purification Techniques : Combine column chromatography with recrystallization or preparative HPLC for >95% purity .
  • DoE (Design of Experiments) : Statistically optimize reaction parameters (temperature, solvent, catalyst loading) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Isosteric Replacements : Substitute metabolically labile groups (e.g., methoxy → trifluoromethoxy) .
  • Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to improve membrane permeability .
  • SAR Studies : Systematically vary substituents on the benzofuran and furan rings to identify metabolically stable analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.